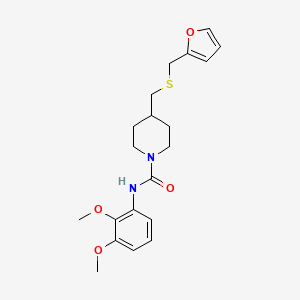

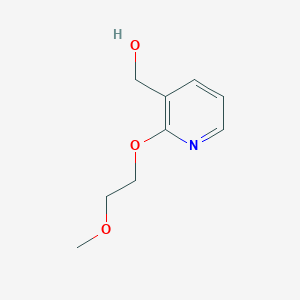

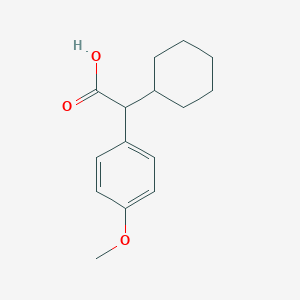

![molecular formula C18H13BrN4OS B2495017 3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243028-60-5](/img/structure/B2495017.png)

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazolopyrazines typically involves multistep reactions, starting from phenylacetonitriles or similar precursors. For example, 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized through a process beginning with the condensation of phenylacetonitriles, followed by conversion to chloro derivatives and final amination with methylamine or ammonia. This method showcases the complexity and versatility in synthesizing triazolopyrazine derivatives (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds in the triazolopyrazine family often features extensive hydrogen bonding and π-π stacking interactions, contributing to their stability and potential bioactivity. For instance, a compound within this family displayed a monoclinic space group with extensive intermolecular N-H...N and N-H...O hydrogen bonding, along with π-π stacking, indicative of the potential interactions these compounds can engage in (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolopyrazines participate in various chemical reactions, which can be utilized to introduce different substituents, enhancing their chemical diversity and potential for targeted biological activities. For instance, reactions involving carbon disulfide or benzyl bromide have been used to synthesize derivatives with specific functional groups, demonstrating the reactivity and versatility of the triazolopyrazine scaffold (Hwang et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis and Structural Analysis : The compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related chemical structure, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture. This synthesis showcases the compound's potential in forming structurally complex heterocycles, which could be of interest in various chemical research applications (Hwang, Tu, Wang, & Lee, 2006).

Reactivity and Derivative Formation : Another study demonstrated the reactivity of 6-benzyl-3-(arylmethylidenehydrazino)-as-triazin-5(4H)-ones towards regioselective cyclization, leading to the formation of s-triazolo[4,3-b]-as-triazin-7(8H)-ones. This indicates the potential for generating diverse derivatives from similar core structures, which can be useful in the development of new materials or pharmacophores (Shawali & Gomha, 2002).

Potential Biological Applications

Antimicrobial Activity : A study on the synthesis of new pyrazoline and pyrazole derivatives, including structures related to the compound , revealed significant antibacterial and antifungal activities. This suggests the potential of such compounds in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).

Anticonvulsant Activity : Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This indicates that derivatives of the compound could be explored for their potential in treating epilepsy or other seizure-related disorders (Kelley et al., 1995).

Propiedades

IUPAC Name |

3-benzylsulfanyl-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4OS/c19-14-6-8-15(9-7-14)22-10-11-23-16(17(22)24)20-21-18(23)25-12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFRXSLZYUVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

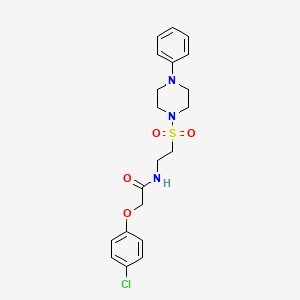

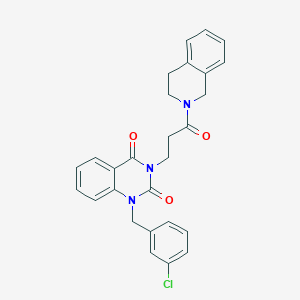

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

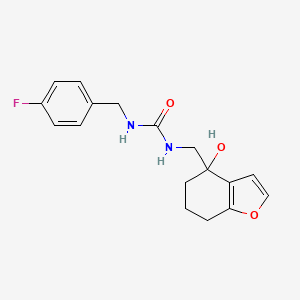

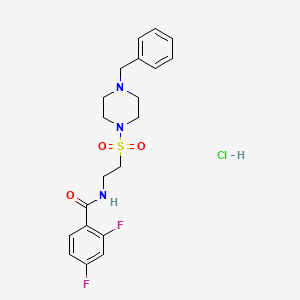

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

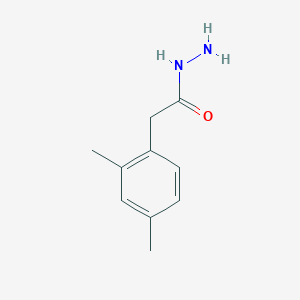

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)

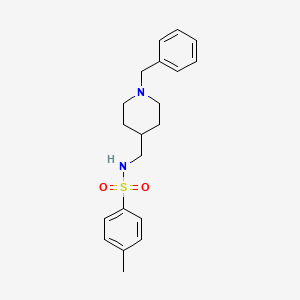

![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)